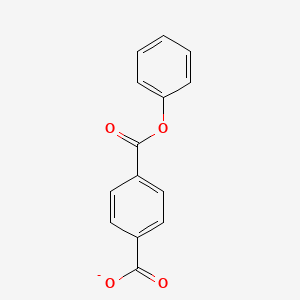
Monophenylterephthalate
Cat. No. B8365300
M. Wt: 241.22 g/mol
InChI Key: SCMJJGWRVSLYLK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US03931210
Procedure details


6.0 grams (0.025 mols) of monophenylterephthalate were brought together with 26.2 grams of liquid ammonia for reaction under the same conditions specified in Example 10. After working up the product as in all of the preceding examples, there were obtained 4.1 grams (99% of theory) of terephthalic acid monoamide.

[Compound]
Name
liquid
Quantity
26.2 g
Type
reactant
Reaction Step One


Yield
99%
Identifiers


|
REACTION_CXSMILES
|
C1([O:7][C:8](=[O:18])[C:9]2[CH:17]=[CH:16][C:12]([C:13]([O-])=[O:14])=[CH:11][CH:10]=2)C=CC=CC=1.[NH3:19]>>[C:13]([NH2:19])(=[O:14])[C:12]1[CH:16]=[CH:17][C:9]([C:8]([OH:7])=[O:18])=[CH:10][CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC(C1=CC=C(C(=O)[O-])C=C1)=O
|
[Compound]
|
Name
|
liquid
|
|
Quantity
|
26.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.1 g | |
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
